molecular formula C23H27N5O3S2 B2772859 N-(1,3-benzothiazol-2-yl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide CAS No. 898461-04-6

N-(1,3-benzothiazol-2-yl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide

Cat. No.: B2772859
CAS No.: 898461-04-6
M. Wt: 485.62
InChI Key: ARSCAJZXJOIGFY-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide is a synthetic organic compound that features a benzothiazole ring, a morpholine ring, and a hexahydroquinazolinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Ring: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Synthesis of the Hexahydroquinazolinone Moiety: This involves the condensation of an appropriate amine with an aldehyde or ketone, followed by cyclization.

    Introduction of the Morpholine Ring: This can be done by reacting the intermediate with morpholine under suitable conditions.

    Final Coupling Reaction: The final step involves coupling the benzothiazole and hexahydroquinazolinone intermediates through a sulfanyl linkage, followed by acylation to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl groups in the hexahydroquinazolinone moiety can be reduced to alcohols.

    Substitution: The benzothiazole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated benzothiazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Possible use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might interact with bacterial enzymes or cell membranes, disrupting their function. If it has anticancer properties, it could interfere with cellular signaling pathways or DNA replication.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzothiazol-2-yl)-2-({1-[2-(piperidin-4-yl)ethyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide: Similar structure but with a piperidine ring instead of a morpholine ring.

    N-(1,3-benzothiazol-2-yl)-2-({1-[2-(pyrrolidin-4-yl)ethyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide: Similar structure but with a pyrrolidine ring instead of a morpholine ring.

Uniqueness

The presence of the morpholine ring in N-(1,3-benzothiazol-2-yl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide may impart unique properties, such as increased solubility or specific interactions with biological targets, compared to its analogs with different ring systems.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O3S2/c29-20(25-22-24-17-6-2-4-8-19(17)33-22)15-32-21-16-5-1-3-7-18(16)28(23(30)26-21)10-9-27-11-13-31-14-12-27/h2,4,6,8H,1,3,5,7,9-15H2,(H,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSCAJZXJOIGFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2CCN3CCOCC3)SCC(=O)NC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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